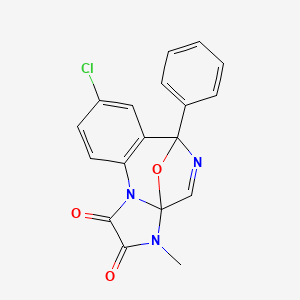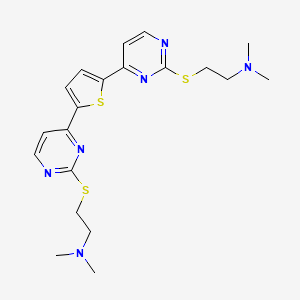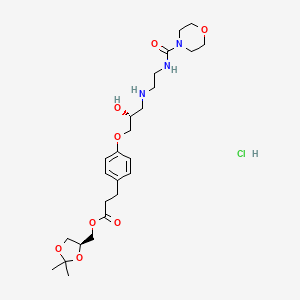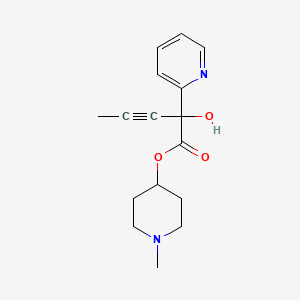
1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a propynyl group. Its chemical formula is C16H20N2O3, and it has a molecular weight of 288.38 g/mol .
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate involves several steps. One common method includes the reaction of 2-pyridineacetic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate involves its interaction with specific molecular targets. It is known to bind to certain receptors in the nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
1-Methyl-4-piperidyl 2-pyridyl(1-propynyl)glycolate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but differs in the substitution pattern on the piperidine ring.
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: This compound is a dopamine transporter reuptake inhibitor and has different pharmacological properties.
Properties
CAS No. |
102206-64-4 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2-pyridin-2-ylpent-3-ynoate |
InChI |
InChI=1S/C16H20N2O3/c1-3-9-16(20,14-6-4-5-10-17-14)15(19)21-13-7-11-18(2)12-8-13/h4-6,10,13,20H,7-8,11-12H2,1-2H3 |
InChI Key |
FRHRRFHZXFZKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=N1)(C(=O)OC2CCN(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



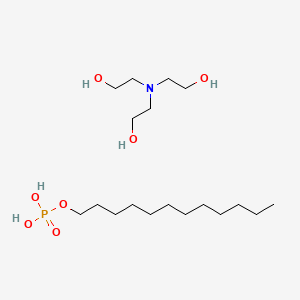

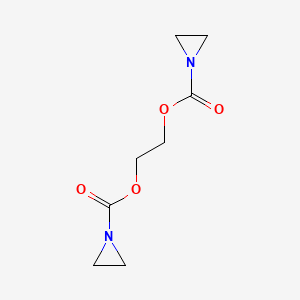

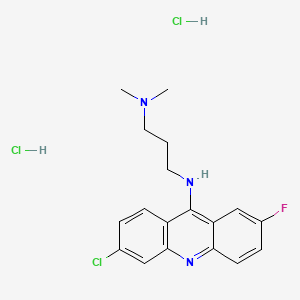
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
